Cefotaxima

Description

Cefotaxime is a third-generation cephalosporin antibiotic. Like other third-generation cephalosporins, it has broad spectrum activity against Gram positive and Gram negative bacteria. In most cases, it is considered to be equivalent to ceftriaxone in terms of safety and efficacy. Cefotaxime sodium is marketed under various trade names including Claforan (Sanofi-Aventis).

Cefotaxime is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. Cefotaxime inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.

Semisynthetic broad-spectrum cephalosporin.

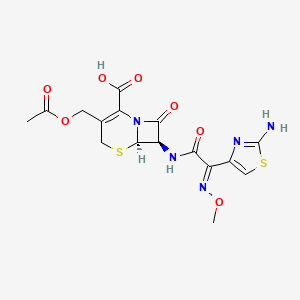

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBEKHLDVQUJE-VINNURBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100149 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63527-53-7, 63527-52-6 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotaxime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotaxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTAXIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefotaxime's Mechanism of Action: A Technical Guide for Researchers

Abstract

Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2] Its efficacy stems from the targeted inhibition of bacterial cell wall biosynthesis, a process essential for microbial viability.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning Cefotaxime's action, its specific interactions with target proteins, quantitative measures of its activity, and the prevalent mechanisms of bacterial resistance. Detailed experimental protocols for key assays are provided to support researchers in the fields of microbiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of Cefotaxime, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall.[5][6] The structural integrity of bacteria depends on this peptidoglycan layer, which is a complex polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by peptide chains.[7]

Cefotaxime exerts its bactericidal effect through the following sequence of events:

-

Penetration: In Gram-negative bacteria, the drug traverses the outer membrane through porin channels to reach the periplasmic space.

-

Target Binding: Cefotaxime covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.[2][5]

-

Enzyme Inhibition: This binding inactivates the PBPs, primarily inhibiting their transpeptidase activity. This action blocks the cross-linking of peptide chains, a critical step for providing the cell wall with structural rigidity.[2][7]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressive weakening of the cell wall, culminating in cell lysis and death.[5][7]

A key structural feature of Cefotaxime, the syn-configuration of its methoxyimino moiety, confers significant stability against hydrolysis by many common β-lactamase enzymes, enhancing its effectiveness against otherwise resistant bacteria.[5][7]

Quantitative Analysis of Cefotaxime-PBP Interactions

The efficacy of Cefotaxime is directly related to its binding affinity for specific PBPs, which varies among different bacterial species. A lower 50% inhibitory concentration (IC50) or dissociation constant (KD) signifies a higher binding affinity.

PBP Binding Affinity

Cefotaxime demonstrates preferential binding to essential PBPs responsible for cell elongation and septation. In Escherichia coli, it shows a high affinity for PBP-1A, PBP-1B, and PBP-3, which is consistent with its morphological effect of inducing filamentous cells at sub-MIC concentrations.[8] In contrast, its affinity for PBP-2, -4, -5, and -6 is low.[8] A similar high affinity is observed for PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa.[8]

| Organism | PBP Target | Binding Affinity (IC50 / K D) | Reference(s) |

| Escherichia coli | PBP-1A, -1Bs, -3, -4' | High Affinity | [8] |

| PBP-2, -4, -5, -6 | Low Affinity | [8] | |

| Pseudomonas aeruginosa | PBP-1A, -1B, -2, -3 | High Affinity | [8] |

| Staphylococcus aureus | PBP1 | 88 µM (IC50) | [9] |

| PBP2 | 4.2 µM (IC50) | [9] | |

| PBP3 | 531 µM (IC50) | [9] | |

| PBP4 | 2,567 µM (IC50) | [9] | |

| Staphylococcus epidermidis | PBP3 | 11.4 nM (KD) | [10] |

| Streptococcus pneumoniae (Resistant) | PBP2x | k₃ (deacylation rate) = 3 x 10⁻⁴ s⁻¹ | [11] |

| Streptococcus pneumoniae (Susceptible) | PBP2x | k₃ (deacylation rate) = 3.5 x 10⁻⁶ s⁻¹ | [11] |

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's potency. Cefotaxime exhibits potent activity (low MIC values) against the majority of Enterobacteriaceae and Streptococci.[12]

| Organism/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterobacteriaceae | - | ≤ 0.5 | [12][13] |

| Escherichia coli | 1.48 | - | [14] |

| Klebsiella oxytoca | 3.03 | - | [14] |

| Staphylococcus aureus | 1.1 - 1.9 | - | [12] |

| Nonenterococcal streptococci | 0.01 - 0.05 | - | [12] |

| Pseudomonas aeruginosa | 19.0 | - | [12] |

| Bacteroides fragilis | 5.3 | - | [12] |

Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Mechanisms of Bacterial Resistance

Bacterial resistance to Cefotaxime is a significant clinical challenge and typically arises from one or more of three primary mechanisms.[15][16]

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[17] While Cefotaxime is resistant to many plasmid-mediated β-lactamases, extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases can effectively hydrolyze it.[17][18]

-

Target Site Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can significantly reduce the binding affinity of Cefotaxime.[6][15] This prevents the drug from effectively inhibiting cell wall synthesis.

-

Reduced Permeability/Efflux: In Gram-negative bacteria, mutations leading to the loss or modification of outer membrane porin proteins can restrict Cefotaxime's entry into the periplasmic space.[16] Additionally, the overexpression of multidrug efflux pumps can actively transport the antibiotic out of the cell.

Key Experimental Protocols

Protocol: PBP Binding Affinity Competition Assay

This protocol determines the binding affinity of Cefotaxime for specific PBPs by measuring its ability to compete with a fluorescent β-lactam probe.[19][20]

-

Preparation of Bacterial Membranes:

-

Culture bacteria to mid-log phase and harvest by centrifugation.

-

Wash cell pellets with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[21]

-

Lyse cells using a French press or sonication.

-

Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed ultracentrifugation to pellet membranes).[21]

-

Wash and resuspend the membrane pellet in a storage buffer and quantify total protein concentration.

-

-

Competition Binding Reaction:

-

In a microcentrifuge tube or 96-well plate, combine a fixed amount of membrane protein with serially diluted concentrations of Cefotaxime.

-

Include a control with no Cefotaxime.

-

Incubate at 37°C for 30 minutes to allow Cefotaxime to bind to the PBPs.[19]

-

-

Fluorescent Probe Labeling:

-

Add a fixed, sub-saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin™ FL) to each reaction.

-

Incubate for an additional 15 minutes at 37°C, protected from light.[19]

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.[20]

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence imager.[20]

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the relative fluorescence intensity against the log of the Cefotaxime concentration and fit the data to a dose-response curve to calculate the IC50 value for each PBP.[20]

-

Protocol: MIC Determination by Broth Microdilution

This is the standard method for determining the MIC of an antibiotic against a bacterial isolate, as recommended by CLSI and EUCAST.[22][23]

-

Prepare Cefotaxime Stock: Prepare a concentrated stock solution of Cefotaxime in a suitable solvent (e.g., water for Cefotaxime sodium) and sterilize by filtration.[23]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Cefotaxime in sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range.[23]

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[24]

-

Reading the MIC: The MIC is the lowest concentration of Cefotaxime at which there is no visible growth (i.e., the first clear well), as observed by the naked eye or a plate reader.[22]

Protocol: β-Lactamase Activity Assay

This colorimetric assay quantifies β-lactamase activity using the chromogenic cephalosporin, Nitrocefin.[25][26]

-

Sample Preparation (Bacterial Lysate):

-

Harvest a bacterial culture by centrifugation.

-

Resuspend the cell pellet in β-Lactamase Assay Buffer.[26]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at ~16,000 x g for 20 minutes at 4°C to remove insoluble debris.[25][26]

-

Collect the supernatant containing the periplasmic and cytoplasmic enzymes.

-

-

Assay Reaction:

-

Add 1-50 µL of the bacterial lysate supernatant to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

-

Include a positive control (purified β-lactamase) and a negative control (buffer only).

-

Prepare a Reaction Mix containing Assay Buffer and Nitrocefin substrate.[26]

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

-

-

Measurement and Calculation:

-

Immediately measure the absorbance at 490 nm (A490) in kinetic mode at room temperature for 30-60 minutes, taking readings every minute.[26]

-

Determine the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.

-

Calculate the β-lactamase activity based on a standard curve generated with a known amount of hydrolyzed Nitrocefin or a purified enzyme standard. Activity is typically expressed in units, where one unit hydrolyzes 1.0 µmole of Nitrocefin per minute.[26]

-

References

- 1. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Cefotaxime - Wikipedia [en.wikipedia.org]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]

- 8. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fortunejournals.com [fortunejournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cefotaxime Mediated Synthesis of Gold Nanoparticles: Characterization and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Mechanisms of bacterial resistance to antimicrobial agents, with particular reference to cefotaxime and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. infectionsinsurgery.org [infectionsinsurgery.org]

- 18. Identification and Characterization of Cefotaxime Resistant Bacteria in Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 22. Cefotaxime Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. himedialabs.com [himedialabs.com]

- 25. assaygenie.com [assaygenie.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Cefotaxime Sodium Salt: A Technical Guide to Chemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core chemical properties of Cefotaxime sodium salt, a third-generation cephalosporin antibiotic. It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action and common experimental workflows.

Core Chemical and Physical Properties

Cefotaxime sodium salt is a semi-synthetic, broad-spectrum antibiotic.[1][2] Its physical and chemical characteristics are summarized below.

| Property | Data |

| Appearance | White to pale yellow crystalline powder.[2][3] |

| Molecular Formula | C₁₆H₁₆N₅NaO₇S₂.[3][4][5] |

| Molecular Weight | 477.45 g/mol .[3][4][5] |

| Melting Point | 162-163 °C (with decomposition).[3][6] |

| UV λmax | 236 nm in water.[2] |

| pH (10% Solution) | 4.5 - 6.5.[2][7][8] |

| Specific Rotation [α]D | +58° to +64° (c=1 in H₂O).[2][8] |

| pKa | Specific experimental pKa values are not readily available in cited literature. The molecule possesses a carboxylic acid group (acidic pKa) and an aminothiazole moiety (basic pKa). |

Solubility Profile

Cefotaxime sodium salt is readily soluble in water but has limited solubility in most organic solvents.[3][7]

| Solvent | Solubility | Temperature (°C) |

| Water | Soluble (up to 250 mg/mL).[9] | Ambient |

| PBS (pH 7.2) | Approx. 10 mg/mL. | Ambient |

| DMSO | Approx. 10 mg/mL. | Ambient |

| Ethanol | Slightly soluble.[3] | Ambient |

| Methanol | Soluble.[10][11] | 5 - 40 |

| Acetone | Soluble.[10][11] | 5 - 40 |

| Chloroform | Insoluble.[3] | Ambient |

| Dichloromethane | Measurable concentrations not found (<10⁻⁴ g / 100 g solvent).[10][11] | 5 - 40 |

| Ethyl Acetate | Measurable concentrations not found (<10⁻⁴ g / 100 g solvent).[10][11] | 5 - 40 |

| n-Hexane | Measurable concentrations not found (<10⁻⁴ g / 100 g solvent).[10][11] | 5 - 40 |

Stability Characteristics

The stability of Cefotaxime sodium is highly dependent on pH, temperature, and light exposure. It is sensitive to heat, light, and moisture.[12]

| Condition | Summary of Stability |

| pH Stability | The optimal pH range for stability in aqueous solution is approximately 4.3 to 6.2.[13] Below pH 3.4, degradation is acid-catalyzed, while above pH 6.2, it is base-catalyzed.[13] Degradation involves cleavage of the β-lactam ring and deacetylation. |

| Temperature | In aqueous solution (e.g., 5% dextrose or 0.9% NaCl), it is stable for ~24 hours at 24°C, ~22 days at 4°C, and >100 days at -10°C.[13] A 100 mg/mL solution is considered stable for up to 5 days at 5°C, 24 hours at 25°C, and only 2 hours at 45°C.[1][8] |

| Light | The compound is light-sensitive and should be protected from light.[12] Photodegradation can lead to isomerization and photolysis. |

| Solid State | Stable as a solid powder when protected from light and moisture. It is hygroscopic.[12] Store under inert atmosphere at 2-8°C.[2][6] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of Cefotaxime sodium salt shows characteristic absorption bands corresponding to its functional groups. The most critical band is that of the β-lactam carbonyl.

| Wavenumber (cm⁻¹) | Assignment |

| 1825 - 1740 | C=O stretch (β-Lactam ring).[14][15] |

| ~1735 | C=O stretch (Ester) |

| ~1680 | C=O stretch (Amide I) |

| ~1610 | C=N stretch (Oxime) |

| ~1540 | N-H bend (Amide II) |

| ~3300-3400 | N-H stretch (Amine/Amide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides structural confirmation of the molecule. The following shifts are reported for Cefotaxime free ligand in DMSO-d₆.

| Chemical Shift (ppm) | Assignment |

| 9.534 | d, -NH (Amide) |

| 7.459 | s, -NH₂ (Aminothiazole) |

| 5.770 | d, N-CH (β-Lactam ring, H-7) |

| 4.956 | d, CO-CH (β-Lactam ring, H-6) |

| 4.174 | s, -CH₂-O (Acetoxymethyl) |

| 3.127 | s, S-CH₂ (Dihydrothiazine ring) |

| 1.91 | s, -CH₃ (Acetyl) |

| 1.12 | s, =N-O-CH₃ (Methoxyimino) |

(Data sourced from a study analyzing the free ligand, shifts may vary slightly for the sodium salt).[3][16]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][14][17] The bactericidal activity results from its affinity for and inhibition of penicillin-binding proteins (PBPs).[1][17][18] Cefotaxime shows a particularly high affinity for PBP-1b and PBP-3.[17][18] This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall.[14][15] The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[14][18] Its syn-configuration of the methoxyimino moiety confers stability against many β-lactamase enzymes, making it effective against resistant bacteria.[14]

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of Cefotaxime sodium in various solvents, adapted from literature descriptions.[10][11]

-

Preparation: Place an excess amount of Cefotaxime sodium salt (e.g., 2 g) into a jacketed glass vessel containing a known volume of the solvent (e.g., 150 cm³). The vessel should be protected from light.

-

Equilibration: Stir the suspension at a constant speed (e.g., 250 rpm) and maintain a constant temperature using a circulating water bath. Allow the system to equilibrate for at least 45 minutes. Studies have shown concentration becomes constant after 30 minutes.[10][11]

-

Sampling: Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm membrane filter to remove undissolved solids.

-

Quantification: Dilute the filtered sample appropriately. Determine the concentration of Cefotaxime in the filtrate using UV-Vis spectrophotometry at its λmax (236 nm).

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent based on the measured concentration and dilution factor. Repeat the experiment at different temperatures as required.

Protocol: Stability-Indicating HPLC Assay

This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for quantifying Cefotaxime sodium and its degradation products. This is a composite method based on several validated procedures.[6][11][19][20]

-

Chromatographic System:

-

Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][21]

-

Mobile Phase: A mixture of aqueous buffer and organic solvent. A common example is Ammonium Acetate buffer (pH 6.8) and Acetonitrile in a ratio of 85:15 (v/v).[6][11]

-

Detection: PDA or UV detector set to 235 nm or 252 nm.[6][19]

-

Injection Volume: 20 µL.

-

-

Standard & Sample Preparation:

-

Standard Solution: Prepare a stock solution of Cefotaxime sodium reference standard in the mobile phase or water at a known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Reconstitute or dissolve the test sample (e.g., from a forced degradation study) in the mobile phase or water to achieve a concentration within the linear range of the assay.

-

-

Forced Degradation (Specificity/Stability Testing):

-

Acid Hydrolysis: Incubate the drug solution with 0.1N HCl (e.g., for 15 minutes), then neutralize with 0.1N NaOH.[19]

-

Base Hydrolysis: Incubate the drug solution with 0.1N NaOH (e.g., for 15 minutes), then neutralize with 0.1N HCl.[19]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ for a set period (e.g., 15 minutes).[19]

-

Thermal Degradation: Heat the drug solution (e.g., reflux for 5 minutes) or expose the solid drug to dry heat.[19]

-

-

Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Cefotaxime peak.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of Cefotaxime against a specific bacterial strain.[7]

-

Preparation of Antibiotic Dilutions:

-

In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Prepare a stock solution of Cefotaxime sodium in CAMHB at twice the highest desired concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[7]

-

Add 100 µL of this stock solution to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10. Column 11 serves as a positive growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Grow the test bacterium overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well (from columns 1 to 11) with the prepared bacterial suspension. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air.[7]

-

-

Interpretation:

-

The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.

-

References

- 1. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cefotaxime sodium | 64485-93-4 [chemicalbook.com]

- 3. Synthesis, Spectroscopic, Chemical Characterizations, Anticancer Capacities against HepG-2, Antibacterial and Antioxidant Activities of Cefotaxime Metal Complexes with Ca(II), Cr(III), Zn(II), Cu(II) and Se(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Cefotaxime Sodium | C16H16N5NaO7S2 | CID 10695961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. rpicorp.com [rpicorp.com]

- 9. Cefotaxime sodium salt Potent b-lactamase-resistant antibiotic of cephalosporin class. Active against Gram-positive and Gram-negative organisms, including Gram-negative anaerobes. Inhibits cell wall synthesis. 64485-93-4 [sigmaaldrich.com]

- 10. rfppl.co.in [rfppl.co.in]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. researchgate.net [researchgate.net]

- 13. Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. cgspace.cgiar.org [cgspace.cgiar.org]

- 21. protocols.io [protocols.io]

The Antibacterial Spectrum of Cefotaxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, possesses a broad spectrum of antibacterial activity encompassing a wide range of Gram-positive and Gram-negative pathogens, as well as certain anaerobic bacteria.[1] Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis, specifically by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This technical guide provides an in-depth analysis of the antibacterial spectrum of Cefotaxime, presenting quantitative data on its efficacy, detailing the experimental protocols for susceptibility testing, and visualizing its mechanism of action and the primary pathway of bacterial resistance.

In Vitro Antibacterial Activity

The in vitro activity of Cefotaxime against a variety of clinically significant bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Specifically, MIC50 and MIC90 values, the concentrations required to inhibit 50% and 90% of isolates, respectively, are provided.

Gram-Positive Aerobes

Cefotaxime demonstrates good activity against many Gram-positive bacteria, particularly Streptococci. Its activity against Staphylococci is more variable.[3]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 1.1 - 1.9 | - |

| Streptococcus pneumoniae | 0.01 - 0.05 | 0.05 |

| Streptococcus pyogenes | 0.01 - 0.05 | - |

| Streptococcus agalactiae | - | 0.05 |

Note: Data compiled from multiple sources.[3][4] "-" indicates data not consistently available.

Gram-Negative Aerobes

Cefotaxime exhibits potent activity against a wide array of Gram-negative bacteria, including most members of the Enterobacteriaceae family.[3] It is also effective against Haemophilus influenzae and Neisseria species.[3]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.5 | ≤0.5 |

| Klebsiella pneumoniae | ≤0.5 | - |

| Proteus mirabilis | ≤0.5 | - |

| Haemophilus influenzae | ≤0.007 - 0.5 | - |

| Neisseria gonorrhoeae | ≤0.004 | - |

| Pseudomonas aeruginosa | 19 | - |

| Acinetobacter calcoaceticus | 18 | - |

Note: Data compiled from multiple sources.[3][5] Cefotaxime has limited activity against Pseudomonas aeruginosa.[3]

Anaerobic Bacteria

Cefotaxime's activity against anaerobic bacteria is variable. While many anaerobes are susceptible, resistance is observed, particularly in Bacteroides fragilis group.[3]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | 5.3 | - |

Note: Data compiled from a review article.[3]

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of Cefotaxime relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[6][7] The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of Cefotaxime. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of Cefotaxime that inhibits visible growth.

Methodology:

-

Preparation of Cefotaxime Dilutions: A stock solution of Cefotaxime is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: The microtiter plates containing the Cefotaxime dilutions are inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of Cefotaxime at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

Principle: Serial twofold dilutions of Cefotaxime are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes. The surface of the agar is inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cefotaxime that inhibits the growth of the bacterium.

Methodology:

-

Preparation of Cefotaxime-Containing Agar Plates: A stock solution of Cefotaxime is prepared and serially diluted. Each dilution is added to molten Mueller-Hinton agar, mixed, and poured into Petri dishes. A control plate without Cefotaxime is also prepared.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates, including the control plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth on the agar surface.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of Cefotaxime to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2]

Caption: Cefotaxime's mechanism of action targeting bacterial cell wall synthesis.

Primary Resistance Mechanism: β-Lactamase Hydrolysis

The most significant mechanism of bacterial resistance to Cefotaxime is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the Cefotaxime molecule, rendering it inactive.[8][9]

Caption: The enzymatic inactivation of Cefotaxime by β-lactamase.

Experimental Workflow: Broth Microdilution Susceptibility Testing

The workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime using the broth microdilution method is a standardized, multi-step process.

Caption: Workflow for broth microdilution susceptibility testing of Cefotaxime.

Conclusion

Cefotaxime remains a clinically important antibiotic with a broad spectrum of activity against many common bacterial pathogens. Its potent activity against Enterobacteriaceae and Streptococci makes it a valuable therapeutic option. However, the emergence of resistance, primarily through the production of β-lactamases, necessitates continuous surveillance of its antibacterial spectrum through standardized susceptibility testing methods. Understanding the mechanisms of action and resistance is crucial for the development of new therapeutic strategies and the preservation of the efficacy of this important class of antibiotics.

References

- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [MICs and MBCs of cefotaxime, desacetylcefotaxime and ceftriaxone against four principal bacteria causing meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. EUCAST: Media Preparation [eucast.org]

- 8. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]

Cefotaxime Degradation in Aqueous Solution: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, cefotaxime, in aqueous solutions. Understanding the stability of cefotaxime is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details the primary degradation mechanisms, identifies key degradation products, presents quantitative stability data, and outlines experimental protocols for stability and degradation analysis.

Core Degradation Pathways of Cefotaxime

Cefotaxime is susceptible to degradation through several pathways in aqueous solution, primarily driven by hydrolysis and photolysis. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, and exposure to light.

Hydrolytic Degradation

Hydrolysis is the major pathway for cefotaxime degradation in aqueous media and involves two principal reactions: cleavage of the β-lactam ring and de-esterification at the C-3 position.[1][2] These reactions can be catalyzed by hydrogen ions (acidic conditions) or hydroxide ions (alkaline conditions).[1][2]

-

β-Lactam Ring Cleavage: The strained four-membered β-lactam ring is the most reactive site in the cefotaxime molecule. Its hydrolytic cleavage leads to the formation of inactive open-ring compounds. This process is a primary contributor to the loss of antibacterial activity.

-

De-esterification: The acetyl group at the C-3 position can be hydrolyzed to form desacetylcefotaxime.[1][3] This major metabolite retains some antibacterial activity.[4]

Under highly acidic conditions, the deacetylated derivative can further undergo intramolecular cyclization to form a lactone.[1] In alkaline solutions, epimerization at the C-7 position can also occur, leading to the formation of the 7-epimer of cefotaxime and its deacetylated counterpart.[3] Furthermore, under concentrated conditions, cefotaxime can form dimers and trimers.[5]

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of cefotaxime through two competitive processes: isomerization and photolysis.[6]

-

Isomerization: Cefotaxime can undergo isomerization from the therapeutically active syn-isomer to the inactive anti-isomer.[6] This process can lead to a significant loss of potency without any visible signs of degradation.[6]

-

Photolysis: More extensive light-induced degradation involves the cleavage of the δ-cephem ring and the methoxyimino group, resulting in a noticeable yellowing of the solution.[6]

The following diagram illustrates the primary degradation pathways of cefotaxime.

Quantitative Stability Data

The stability of cefotaxime in aqueous solution is highly dependent on pH and temperature. The maximum stability is observed in the pH range of 4.5 to 6.5.[2] The degradation generally follows pseudo-first-order kinetics.[2]

Table 1: Stability of Cefotaxime Sodium in Aqueous Solution at Various Temperatures

| Concentration | Temperature (°C) | Stability Duration | Remaining Concentration (%) | Reference |

| 100 mg/mL | 5 | 5 days | >90% | |

| 100 mg/mL | 25 | 24 hours | >90% | |

| 100 mg/mL | 45 | 2 hours | >90% | |

| 50 mg/mL in 0.9% NaCl | 5 | 18 days | >97% | [7] |

| 50 mg/mL in 0.9% NaCl | 25 | 1 day | >90% | [7] |

| 83.3 mg/mL in 0.9% NaCl or 5% Glucose | 20-25 | 12 hours | >90% | [8] |

| 125 mg/mL in 0.9% NaCl or 5% Glucose | 20-25 | 12 hours | >90% | [8] |

Table 2: Degradation Rate Constants (k) for Cefotaxime at Different pH Values (Temperature: 35°C, Ionic Strength: 0.5)

| pH | k (hours⁻¹) |

| 1.9 | Not specified |

| 4.0 | Not specified |

| 9.0 | Not specified |

| Note: Specific rate constants from the cited study were not available in the abstract. The study indicates that rate constants were calculated at these pH values.[1] |

Table 3: Photodegradation Parameters of Cefotaxime

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Cefotaxime to anti-isomer) | 0.10 | UV light at 254 nm | [6] |

| Quantum Yield (anti-isomer to Cefotaxime) | 0.12 | UV light at 254 nm | [6] |

| Photostationary State (anti:syn ratio) | 1.2 | After 30 min of irradiation | [6] |

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of cefotaxime and to develop stability-indicating analytical methods. A typical workflow for a forced degradation study is presented below.

Detailed Methodologies:

-

Acidic Hydrolysis: A solution of cefotaxime (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid and heated (e.g., at 60-80°C) for a specified period (e.g., 2-8 hours). Samples are withdrawn at intervals, cooled, and neutralized with an equivalent amount of sodium hydroxide before analysis.

-

Alkaline Hydrolysis: A solution of cefotaxime is prepared in 0.1 M sodium hydroxide and kept at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to faster degradation. Samples are neutralized with hydrochloric acid before analysis.

-

Oxidative Degradation: Cefotaxime solution is treated with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a set time (e.g., up to 24 hours).

-

Thermal Degradation: Solid cefotaxime powder or a solution is exposed to dry heat (e.g., 80°C) for an extended period (e.g., 24-72 hours).

-

Photolytic Degradation: Cefotaxime solution is exposed to a UV light source (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined duration.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial to separate and quantify intact cefotaxime from its various degradation products. Below is a representative HPLC protocol synthesized from multiple sources.

Table 4: Representative HPLC Protocol for Cefotaxime and its Degradation Products

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector. |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example: - Aqueous Phase: Ammonium acetate buffer (pH 6.8) or phosphate buffer. - Organic Phase: Acetonitrile or Methanol. - Composition: Isocratic (e.g., 85:15 v/v Buffer:Acetonitrile) or gradient elution may be used for better separation of all degradation products. |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 235 nm or 254 nm. |

| Injection Volume | 20 µL. |

| Column Temperature | 30°C. |

| Sample Preparation | Degraded samples are neutralized (if necessary), diluted with the mobile phase to a suitable concentration (e.g., 10-50 µg/mL), and filtered through a 0.45 µm syringe filter before injection. |

| Data Analysis | The peak area of cefotaxime is used to calculate its concentration against a standard calibration curve. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram. Peak purity analysis is recommended to ensure the specificity of the method. |

Note: This protocol is a general guideline. Method development and validation are required for specific applications.

Conclusion

The degradation of cefotaxime in aqueous solutions is a complex process involving hydrolysis and photolysis, leading to the formation of multiple degradation products with varying degrees of biological activity. The stability of cefotaxime is critically dependent on pH and temperature, with optimal stability in the pH range of 4.5 to 6.5. A thorough understanding of these degradation pathways and the use of validated stability-indicating analytical methods are paramount for the development of safe and effective cefotaxime formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical field.

References

- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]

The Biological Activity of Cefotaxime Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, is a potent broad-spectrum antibiotic widely used in the treatment of severe bacterial infections. Following administration, cefotaxime is metabolized in the liver to several byproducts, most notably desacetylcefotaxime. This metabolite is not merely an inactive excretion product but possesses its own significant antimicrobial activity. Understanding the biological profile of desacetylcefotaxime and its interactions with the parent compound is crucial for optimizing therapeutic strategies and for the development of future antimicrobial agents. This guide provides a comprehensive overview of the biological activity of cefotaxime metabolites, with a focus on desacetylcefotaxime, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Cefotaxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It is effective against a wide range of Gram-positive and Gram-negative bacteria. The in vivo metabolism of cefotaxime is a key aspect of its overall clinical efficacy. The primary metabolic pathway involves the deacetylation of cefotaxime by esterases in the liver, resulting in the formation of desacetylcefotaxime. This major metabolite retains substantial antibacterial activity and contributes significantly to the therapeutic effect of cefotaxime. Other metabolites, such as M2, M3, and the intermediate desacetylcefotaxime lactone, are considered to be microbiologically inactive.

A noteworthy characteristic of the interplay between cefotaxime and desacetylcefotaxime is their synergistic or additive effect against various bacterial strains. This synergy can lead to enhanced bacterial killing and a lower likelihood of resistance development. This guide will delve into the specifics of their individual and combined activities, the experimental methods used to determine these activities, and the underlying mechanisms of action.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of cefotaxime and its primary active metabolite, desacetylcefotaxime, against a range of clinically relevant bacteria. The data are compiled from various in vitro studies and are presented to facilitate a comparative analysis of their potency.

Table 1: Comparative In Vitro Activity of Cefotaxime and Desacetylcefotaxime against Gram-Positive Bacteria

| Bacterial Species | Cefotaxime MIC (µg/mL) | Desacetylcefotaxime MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - 128 | 4 - >128 |

| Streptococcus pneumoniae | 0.01 - 1 | 0.05 - 2 |

| Streptococcus pyogenes | ≤0.01 - 0.12 | ≤0.01 - 0.5 |

| Enterococcus faecalis | >16 | >16 |

Table 2: Comparative In Vitro Activity of Cefotaxime and Desacetylcefotaxime against Gram-Negative Bacteria

| Bacterial Species | Cefotaxime MIC (µg/mL) | Desacetylcefotaxime MIC (µg/mL) |

| Escherichia coli | 0.03 - 4 | 0.25 - 32 |

| Klebsiella pneumoniae | 0.03 - 8 | 0.5 - 64 |

| Pseudomonas aeruginosa | 8 - >128 | 32 - >128 |

| Haemophilus influenzae | ≤0.01 - 0.12 | 0.12 - 2 |

| Neisseria meningitidis | ≤0.01 - 0.06 | 0.06 - 0.5 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MICs.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Stock solutions of cefotaxime and desacetylcefotaxime

Procedure:

-

Prepare serial two-fold dilutions of each antimicrobial agent in MHB in the wells of a 96-well plate.

-

Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

Procedure:

-

In a 96-well microtiter plate, prepare serial dilutions of cefotaxime along the x-axis and desacetylcefotaxime along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculate each well with a standardized bacterial suspension as described for the MIC determination.

-

Incubate the plate under the same conditions as the MIC assay.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the FICI as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Procedure:

-

Prepare tubes of broth containing the antimicrobial agents at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) of each drug alone and in combination.

-

Include a growth control tube without any antibiotic.

-

Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the tubes in a shaking incubator at 35°C.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and combination.

-

Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Signaling Pathways and Experimental Workflows

Cefotaxime Metabolism Pathway

The metabolic conversion of cefotaxime primarily occurs in the liver. The following diagram illustrates the key steps in this pathway.

Caption: Metabolic pathway of Cefotaxime.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime and desacetylcefotaxime are bactericidal agents that interfere with the synthesis of the bacterial cell wall. This process is mediated by their binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Cefotaxime's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This guide provides an in-depth analysis of the molecular mechanism of cefotaxime, focusing on its interaction with penicillin-binding proteins (PBPs). We will explore its binding affinities for specific PBPs in key Gram-positive and Gram-negative bacteria, present detailed experimental protocols for assessing these interactions, and provide a summary of its antimicrobial efficacy through minimum inhibitory concentration (MIC) data. This document is intended to be a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Central Role of Penicillin-Binding Proteins

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. This essential barrier is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1]

β-lactam antibiotics, including cephalosporins like cefotaxime, mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. By binding to the active site of these enzymes, cefotaxime acylates a serine residue, forming a stable, covalent bond.[2] This irreversible inhibition disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and, ultimately, cell lysis and death.[2][3]

Cefotaxime's Mode of Action: A Molecular Perspective

Cefotaxime is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4] Its chemical structure, featuring a β-lactam ring, is central to its antimicrobial activity. The bactericidal action of cefotaxime is a direct consequence of its ability to inhibit PBP activity.[3] The inactivation of these essential enzymes triggers a cascade of events, including the activation of autolytic enzymes, which further degrade the cell wall and contribute to bacterial demise.

The following diagram illustrates the signaling pathway of cefotaxime's action on bacterial cell wall synthesis.

Quantitative Analysis of Cefotaxime-PBP Interactions

The efficacy of cefotaxime is directly related to its binding affinity for the PBPs of a given bacterial species. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

The following tables summarize the IC50 values of cefotaxime for the primary PBPs of key pathogenic bacteria.

Table 1: Cefotaxime IC50 Values (µg/mL) for Penicillin-Binding Proteins

| Bacterial Species | PBP Target | Cefotaxime IC50 (µg/mL) |

| Escherichia coli | PBP1a | - |

| PBP1b | - | |

| PBP2 | - | |

| PBP3 | 0.25[5] | |

| Pseudomonas aeruginosa | PBP1a | - |

| PBP1b | - | |

| PBP2 | - | |

| PBP3 | - | |

| Staphylococcus aureus | PBP1 | ≤0.5[6] |

| PBP2 | ≤0.5[6] | |

| PBP3 | ≤0.5[6] | |

| Streptococcus pneumoniae | PBP1a | 0.1[6] |

| PBP1b | - | |

| PBP2x | - | |

| PBP2a | - | |

| PBP2b | - | |

| PBP3 | - |

Antimicrobial Spectrum of Cefotaxime

The clinical utility of an antibiotic is defined by its spectrum of activity against various pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 is the concentration required to inhibit the growth of 90% of isolates.

Table 2: Cefotaxime Minimum Inhibitory Concentration (MIC) Values

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | ≤0.5[1] |

| Pseudomonas aeruginosa | 16[1] |

| Staphylococcus aureus (MSSA) | 2[1] |

| Streptococcus pneumoniae | 0.05[7] |

| Streptococcus agalactiae | 0.05[7] |

| Haemophilus influenzae | - |

Detailed Experimental Protocols

Accurate and reproducible experimental methods are crucial for the evaluation of antibiotic-PBP interactions. This section provides detailed protocols for key assays.

Bacterial Cell Lysis and Membrane Preparation for PBP Extraction

This protocol describes the preparation of bacterial membranes containing PBPs for use in binding assays.

Protocol:

-

Cell Culture and Harvest: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[8]

-

Washing: Wash the cell pellet with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual growth medium.

-

Resuspension: Resuspend the washed cell pellet in a lysis buffer. The composition of the lysis buffer may vary, but it typically contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors to prevent protein degradation.[9]

-

Cell Lysis: Disrupt the cells to release their contents. Common methods include:

-

Removal of Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet intact cells and large cellular debris.

-

Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the bacterial membranes.[11]

-

Washing and Storage: Wash the membrane pellet with a storage buffer and resuspend. Determine the total protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C until use.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)

This assay determines the binding affinity of an unlabeled antibiotic (cefotaxime) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.[12]

Protocol:

-

Incubation with Cefotaxime: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of cefotaxime for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.[13]

-

Addition of Fluorescent Probe: Add a constant, saturating concentration of Bocillin FL to each tube and incubate for an additional period (e.g., 10 minutes at 37°C). Bocillin FL will bind to any PBPs not occupied by cefotaxime.[13]

-

Stopping the Reaction: Terminate the binding reaction by adding an excess of unlabeled penicillin G.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a UV transilluminator or a fluorescence imager. Quantify the intensity of each PBP band using densitometry software.[14]

-

Data Analysis: The fluorescence intensity of each PBP band will be inversely proportional to the concentration of cefotaxime. Plot the percentage of Bocillin FL binding against the logarithm of the cefotaxime concentration. The IC50 value is determined as the concentration of cefotaxime that results in a 50% reduction in Bocillin FL binding.[14]

Determination of Minimum Inhibitory Concentration (MIC)

This method determines the MIC of an antibiotic in a liquid growth medium.[15]

Protocol:

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of cefotaxime in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15]

-

Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[16]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[15]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.[17]

This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.[18]

Protocol:

-

Prepare Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland standard) and uniformly streak it onto the surface of a Mueller-Hinton agar plate.[18]

-

Apply Antibiotic Disk: Place a paper disk impregnated with a standard concentration of cefotaxime (e.g., 30 µg) onto the agar surface.[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around the antibiotic disk in millimeters.

-

Interpret Results: Compare the measured zone diameter to standardized charts (e.g., from CLSI or EUCAST) to determine if the bacterium is susceptible, intermediate, or resistant to cefotaxime.[19]

Conclusion

Cefotaxime's efficacy as a broad-spectrum antibiotic is rooted in its ability to selectively target and inactivate essential penicillin-binding proteins in a variety of bacterial pathogens. Understanding the nuances of these interactions at a molecular level, quantified by binding affinities and correlated with antimicrobial susceptibility data, is fundamental for the rational design of new and improved β-lactam antibiotics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these critical drug-target interactions, ultimately contributing to the ongoing effort to combat bacterial resistance.

References

- 1. Cefotaxime Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 2. fortunejournals.com [fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. reference.medscape.com [reference.medscape.com]

- 6. youtube.com [youtube.com]

- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. protocols.io [protocols.io]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. ibg.kit.edu [ibg.kit.edu]

The Pharmacokinetics and Pharmacodynamics of Cefotaxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefotaxime, a third-generation cephalosporin antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Pharmacokinetics

Cefotaxime is administered parenterally, as it is not absorbed orally.[1] Following administration, it is widely distributed in body tissues and fluids, including the cerebrospinal fluid (CSF), particularly when the meninges are inflamed.[1]

Absorption and Distribution

Following intramuscular injection, Cefotaxime is rapidly absorbed, reaching peak plasma concentrations within 30 minutes.[2] The drug is approximately 31-50% bound to plasma proteins.[2]

Metabolism and Excretion

Cefotaxime is partially metabolized in the liver to an active metabolite, O-desacetylcefotaxime, which also possesses antibacterial activity.[1][2] Both the parent drug and its active metabolite are primarily excreted by the kidneys.[1][3] The elimination half-life of Cefotaxime is approximately 1 to 1.5 hours, while the half-life of O-desacetylcefotaxime is slightly longer at 1.3 to 1.9 hours.[2] In cases of severe renal dysfunction, the half-life of both compounds is prolonged, necessitating dosage adjustments.[3]

Table 1: Pharmacokinetic Parameters of Cefotaxime in Adults

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |

| Cmax (1g dose) | ~101.7 - 105 µg/mL | ~20.5 - 22 µg/mL | [4] |

| Tmax (1g dose) | End of infusion | ~0.5 hours | [4] |

| Elimination Half-life (t½) | ~0.84 - 1.25 hours | ~0.92 - 1.35 hours | [4] |

| Volume of Distribution (Vd) | ~25 - 33 L | ~32 - 37 L | [4] |

| Total Body Clearance | ~249 - 341 mL/min/1.73 m² | ~315 mL/min/1.73 m² | [4] |

| Renal Clearance | ~130 - 177 mL/min/1.73 m² | Not specified | [4] |

| Protein Binding | 35 - 45% | 35 - 45% | [4] |

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Adults

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | ~1.5 - 2.3 hours | [3] |

| Plasma Clearance | ~744 ± 226 mL/min | |

| Volume of Distribution (Vd) | ~56 ± 24 L |

Pharmacodynamics

Cefotaxime exhibits time-dependent bactericidal activity, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.[5] It shows little concentration-dependent killing and has a minimal post-antibiotic effect against Gram-negative bacteria.[5]

Mechanism of Action

As a β-lactam antibiotic, Cefotaxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] This acylation of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[6] The syn-configuration of the methoxyimino moiety in its structure confers stability against many β-lactamase enzymes.[6]

Spectrum of Activity

Cefotaxime has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[7] It is generally more active against Gram-negative organisms than first and second-generation cephalosporins.[8]

Table 3: In Vitro Activity of Cefotaxime Against Selected Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (methicillin-susceptible) | 1.1 - 2.0 | 4.0 - 8.0 | [9][10] |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.01 - 0.06 | 0.05 - 0.19 | [9][11] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 - 1.0 | 1.0 - 2.0 | [12] |

| Streptococcus pyogenes | ≤0.01 - 0.03 | ≤0.01 - 0.05 | [9] |

Table 4: In Vitro Activity of Cefotaxime Against Selected Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | ≤0.12 - 0.25 | ≤0.12 - 0.5 | [11] |

| Haemophilus influenzae | ≤0.007 - 0.03 | ≤0.007 - 0.06 | [6][9] |

| Klebsiella pneumoniae | ≤0.12 - 0.25 | 0.25 - 0.5 | [11] |

| Neisseria gonorrhoeae | ≤0.004 - 0.03 | ≤0.004 - 0.06 | [9] |

| Proteus mirabilis | ≤0.12 | ≤0.12 | [13] |

| Pseudomonas aeruginosa | 8.0 - 19.0 | 16.0 - >128 | [9][14][15] |

| Serratia marcescens | 0.25 - 2.0 | 4.0 - 64.0 | [11] |

Resistance Mechanisms

The primary mechanism of resistance to Cefotaxime in Gram-negative bacteria is the production of β-lactamase enzymes that hydrolyze the β-lactam ring.[16] In Gram-negative bacteria such as Enterobacteriaceae, the induction of AmpC β-lactamase is a significant resistance mechanism, often triggered by the presence of β-lactam antibiotics.[4] This induction is regulated by the AmpG-AmpR-AmpC signaling pathway.[4] In methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[5] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[5]

Experimental Protocols

Determination of Pharmacokinetic Parameters

A typical clinical pharmacokinetic study for an intravenous antibiotic like Cefotaxime involves the following workflow:

Protocol for HPLC Analysis of Cefotaxime in Human Plasma:

-

Sample Preparation:

-

To 500 µL of plasma, add a known concentration of an internal standard.

-

Precipitate proteins by adding 100 µL of 10% acetic acid and 500 µL of acetonitrile.

-

Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the dried residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 80:12:8 v/v/v), adjusted to an acidic pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 235-280 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of Cefotaxime in blank plasma.

-

Calculate the concentration of Cefotaxime in the unknown samples by comparing their peak areas to the standard curve.

-

Determination of Protein Binding by Equilibrium Dialysis

-

Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).

-

Procedure:

-

Add plasma spiked with a known concentration of Cefotaxime to one chamber of the dialysis cell.

-

Add protein-free buffer to the other chamber.

-

Incubate the apparatus at 37°C with gentle shaking to allow equilibrium to be reached (typically 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

-

Analysis:

-

Determine the concentration of Cefotaxime in both the plasma and buffer samples using a validated analytical method (e.g., HPLC).

-

The concentration in the buffer chamber represents the unbound drug concentration.

-

Calculate the percentage of protein binding.

-

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (based on CLSI guidelines):

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold serial dilutions of Cefotaxime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

-

Disk Application: Aseptically apply a Cefotaxime-impregnated disk (typically 30 µg) to the surface of the agar.

-

Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

-